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Compound of Interest

Compound Name: D(+)-Raffinose pentahydrate

Cat. No.: B7823032 Get Quote

Welcome to the technical support center for optimizing raffinose concentration in your

mammalian cell cryopreservation experiments. This resource is designed for researchers,

scientists, and drug development professionals to provide clear, actionable guidance and

troubleshoot common issues.

Frequently Asked Questions (FAQs)
Q1: What is raffinose and why is it used in cryopreservation?

A1: Raffinose is a non-reducing trisaccharide composed of galactose, glucose, and fructose. In

cryopreservation, it acts as a non-permeating cryoprotectant. Its primary role is to dehydrate

the cells osmotically before freezing, which reduces the amount of intracellular water available

to form damaging ice crystals.[1][2][3] Additionally, sugars like raffinose can stabilize lipid

membranes and proteins during the freezing and thawing process.[4]

Q2: What is the main advantage of using raffinose over other cryoprotectants like DMSO?

A2: The main advantage of using non-permeating cryoprotectants like raffinose is the potential

to reduce the concentration of permeating cryoprotectants such as dimethyl sulfoxide (DMSO).

[4] High concentrations of DMSO can be toxic to cells. By combining a lower concentration of

DMSO with raffinose, it is possible to achieve high cell viability post-thaw while minimizing

cytotoxicity.
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Q3: Is raffinose suitable for all mammalian cell types?

A3: Raffinose has been successfully used for the cryopreservation of various mammalian cells,

particularly oocytes and sperm. However, the optimal cryopreservation protocol, including the

ideal raffinose concentration, is highly cell-type dependent. For cell lines like Chinese Hamster

Ovary (CHO) cells or Mesenchymal Stem Cells (MSCs), empirical testing is necessary to

determine the most effective concentration.

Q4: How do I determine the optimal raffinose concentration for my specific cell line?

A4: The optimal concentration of raffinose should be determined experimentally for each cell

line. A good starting point is to test a range of concentrations in combination with a standard

cryoprotectant like DMSO. For example, you could test raffinose concentrations from 50 mM to

300 mM in your freezing medium. Post-thaw viability and functional assays should be

performed to identify the concentration that yields the best results.

Q5: Can raffinose be used as the sole cryoprotectant?

A5: While raffinose provides significant protection, it is most effective when used in combination

with a permeating cryoprotectant like DMSO or glycerol. The permeating agent helps to protect

the intracellular environment from ice crystal formation, while raffinose primarily protects the

cell from the exterior.
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Problem Possible Cause Suggested Solution

Low post-thaw cell viability

Suboptimal raffinose

concentration: Too low a

concentration may not provide

sufficient osmotic dehydration,

leading to intracellular ice

formation. Too high a

concentration can cause

excessive dehydration and

osmotic stress.

Empirically determine the

optimal raffinose concentration

by testing a range of

concentrations (e.g., 50, 100,

150, 200, 250, 300 mM) in

your cryopreservation medium.

Assess post-thaw viability for

each concentration to identify

the optimal range for your

specific cell type.

Inadequate cooling rate: A

cooling rate that is too fast

does not allow for sufficient

water efflux from the cells,

leading to intracellular ice

formation. A rate that is too

slow can lead to excessive

dehydration and solute toxicity.

Use a controlled-rate freezer

set to -1°C per minute. If a

controlled-rate freezer is not

available, use a commercially

available freezing container

(e.g., Mr. Frosty) at -80°C,

which provides a cooling rate

of approximately -1°C per

minute.

Suboptimal cell health before

freezing: Freezing cells that

are not in a healthy, logarithmic

growth phase will result in poor

post-thaw viability.

Ensure that cells are healthy,

have high viability (>90%), and

are in the logarithmic phase of

growth before

cryopreservation. Change the

culture medium 24 hours

before freezing.

Cells appear shrunken after

thawing

Excessive dehydration: The

raffinose concentration may be

too high, causing excessive

water to be drawn out of the

cells.

Reduce the concentration of

raffinose in your

cryopreservation medium.

Perform a titration experiment

to find the optimal

concentration that balances

dehydration with cell viability.
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Poor cell attachment and

proliferation after thawing

Cellular stress and apoptosis:

The cryopreservation process

can induce cellular stress and

trigger apoptotic pathways,

even in cells that appear viable

immediately after thawing.

Allow cells a recovery period of

24-48 hours post-thaw before

assessing attachment and

proliferation. Consider adding

anti-apoptotic agents, such as

a ROCK inhibitor (e.g., Y-

27632), to the post-thaw

culture medium to improve

recovery.

Residual cryoprotectant

toxicity: Lingering

cryoprotectants in the culture

after thawing can be toxic to

cells.

Wash the cells post-thaw to

remove the cryopreservation

medium. Centrifuge the cell

suspension and resuspend the

pellet in fresh, pre-warmed

culture medium before plating.

Data Summary
The following tables summarize quantitative data from studies on the use of raffinose in

mammalian cell cryopreservation.

Table 1: Cryopreservation of Mouse Oocytes with Raffinose and DMSO
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Cryopres
ervation
Group

Intracellul
ar
Raffinose

Extracell
ular
Raffinose

DMSO
Concentr
ation

Post-
Thaw
Survival
Rate (%)

Fertilizati
on Rate
(%)

Blastocys
t Rate (%)

Group 1 0.1 M 0.3 M 0.5 M 83.9 90.0 77.8

Group 2 0.1 M 0.3 M 1.0 M 80.6 94.6 72.5

Injection

Control

(not frozen)

0.1 M - - - 97.8 78.5

Untreated

Control

(not frozen)

- - - - 98.8 83.6

Experimental Protocols
Protocol 1: General Cryopreservation of Mammalian
Cells Using Raffinose and DMSO
This protocol provides a general framework for optimizing raffinose concentration. Specific

parameters should be optimized for each cell line.

Materials:

Healthy, log-phase mammalian cells

Complete growth medium

Phosphate-buffered saline (PBS)

Cell dissociation reagent (for adherent cells)

Cryopreservation medium (complete growth medium with a chosen concentration of raffinose

and DMSO)

Sterile cryovials

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7823032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Controlled-rate freezer or freezing container

Liquid nitrogen storage tank

Procedure:

Cell Preparation:

For adherent cells, wash with PBS and detach using a cell dissociation reagent. Neutralize

and collect the cells.

For suspension cells, collect directly from the culture flask.

Centrifuge the cell suspension at 200 x g for 5 minutes and discard the supernatant.

Resuspend the cell pellet in a small volume of complete growth medium and perform a cell

count to determine viability. Cell viability should be greater than 90%.

Preparation of Cryopreservation Medium:

Prepare a 2x cryopreservation solution containing the desired final concentrations of

raffinose and DMSO in complete growth medium. For example, for a final concentration of

100 mM raffinose and 5% DMSO, prepare a 2x solution with 200 mM raffinose and 10%

DMSO. It is crucial to dissolve the components completely.

Freezing:

Gently resuspend the cell pellet in an equal volume of complete growth medium.

Add an equal volume of the 2x cryopreservation medium dropwise to the cell suspension

while gently swirling. This will give the final desired concentrations of raffinose and DMSO.

The final cell density should be between 1 x 10^6 and 5 x 10^6 cells/mL.

Aliquot 1 mL of the cell suspension into pre-labeled cryovials.

Place the cryovials in a controlled-rate freezer programmed for a cooling rate of -1°C per

minute, or into a freezing container at -80°C.
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Once the vials have reached -80°C, transfer them to a liquid nitrogen storage tank for

long-term storage.

Thawing:

Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.

Decontaminate the outside of the vial with 70% ethanol.

Immediately transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-

warmed complete growth medium.

Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation

medium.

Resuspend the cell pellet in fresh, pre-warmed complete growth medium and plate in a

suitable culture vessel.

Visualizations
Cryopreservation Workflow
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General Cryopreservation Workflow

1. Cell Harvest
(Log-phase growth, >90% viability)

2. Centrifugation & Resuspension

3. Addition of Cryopreservation Medium
(Raffinose + DMSO)

4. Aliquoting into Cryovials

5. Controlled Cooling
(-1°C/minute)

6. Long-term Storage
(Liquid Nitrogen)

7. Rapid Thawing
(37°C Water Bath)

8. Washing & Resuspension
in Fresh Medium

9. Plating & Culture

Click to download full resolution via product page

Caption: A generalized workflow for mammalian cell cryopreservation using raffinose.
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Cryopreservation-Induced Apoptosis Signaling
Pathways

Cryopreservation-Induced Apoptosis Signaling
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Click to download full resolution via product page

Caption: Signaling pathways leading to apoptosis induced by cryopreservation stress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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